molecular formula C7H13BrO B2465901 2-(2-Bromoethyl)-3-methyloxolane CAS No. 2253632-47-0

2-(2-Bromoethyl)-3-methyloxolane

Cat. No.: B2465901
CAS No.: 2253632-47-0
M. Wt: 193.084
InChI Key: KVHDAGJELLTHNF-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-3-methyloxolane is a chemical compound with the molecular formula C7H13BrO and a molar mass of 193.08 g/mol . Its structure is based on an oxolane (tetrahydrofuran) ring, which is a five-membered cyclic ether, substituted with a methyl group and a 2-bromoethyl chain . The oxolane ring system is of significant interest in green chemistry, as derivatives like 2-methyloxolane are recognized as bio-based solvents derived from lignocellulosic biomass, serving as sustainable alternatives to petroleum-based solvents such as hexane . As a functionalized oxolane, this compound is a valuable synthetic intermediate or building block in organic chemistry and pharmaceutical research. The presence of the bromoethyl group makes it a versatile reagent for further chemical transformations, particularly in nucleophilic substitution reactions, where it can be used to introduce the 2-(oxolane) moiety into more complex molecules. Researchers can leverage this compound in the synthesis of novel compounds, material science, and method development. Its structure, featuring both an ether oxygen and an alkyl halide, provides two distinct reactive sites for sequential and selective modifications. For Research Use Only (RUO). This product is intended for laboratory research and development purposes only. It is not intended for use in humans, animals, or as a diagnostic, therapeutic, or cosmetic agent. Please handle this compound with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-(2-bromoethyl)-3-methyloxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-6-3-5-9-7(6)2-4-8/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHDAGJELLTHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC1CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(2-Bromoethyl)-3-methyloxolane chemical structure properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(2-Bromoethyl)-3-methyloxolane Structural Properties, Synthetic Architectures, and Reactivity Profiles

Part 1: Executive Summary & Structural Identity

This compound (also known as 2-(2-bromoethyl)-3-methyltetrahydrofuran) represents a specialized class of 2,3-disubstituted cyclic ethers. Unlike the more common 2,5-disubstituted scaffolds found in polyether antibiotics, the 2,3-substitution pattern introduces unique steric vectors that are highly valued in medicinal chemistry for rigidifying linker chains.

This molecule serves as a bifunctional "warhead" and scaffold:

  • The Oxolane Core: Acts as a polar, hydrogen-bond accepting spacer with defined conformational bias.

  • The Bromoethyl Arm: A reactive electrophile susceptible to

    
     displacement, allowing the attachment of pharmacophores.
    
  • The C3-Methyl Group: A stereochemical lever that locks the ring conformation, influencing the biological activity of the final drug conjugate.

Physicochemical Profile (Calculated)
PropertyValue (Predicted)Context
Molecular Formula

Halogenated Ether
Molecular Weight 193.08 g/mol Fragment-based Drug Discovery (FBDD) compliant
Boiling Point ~185–190 °CEstimated at 760 mmHg
LogP 2.1 ± 0.3Moderate Lipophilicity (Membrane Permeable)
Density ~1.28 g/cm³Halogen contribution increases density > water
Topological Polar Surface Area 9.23 ŲEther oxygen contribution only
Stereocenters 2 (C2, C3)Generates 4 stereoisomers (2 diastereomeric pairs)

Part 2: Stereochemical & Conformational Analysis

The utility of this scaffold lies in its stereochemistry. The relationship between the C2-bromoethyl arm and the C3-methyl group dictates the spatial projection of attached ligands.

  • Cis-Configuration (2R,3S / 2S,3R): The substituents occupy a pseudo-equatorial/pseudo-axial relationship to minimize steric clash, often adopting a specific "Envelope" conformation.

  • Trans-Configuration (2R,3R / 2S,3S): Generally thermodynamically favored, placing both substituents in pseudo-equatorial positions.

Visualization: Stereochemical Isomers

The following diagram illustrates the stereochemical relationships and the resulting spatial orientation.

Stereochemistry cluster_0 Diastereomer A (Trans) cluster_1 Diastereomer B (Cis) Trans Trans-Isomer (2R,3R) or (2S,3S) Conf_Trans Conformation: Diequatorial (Favored) Minimizes 1,2-strain Trans->Conf_Trans Conf_Cis Conformation: Axial/Equatorial Higher Energy Conf_Trans->Conf_Cis Epimerization (Difficult via chemical means) Cis Cis-Isomer (2R,3S) or (2S,3R) Cis->Conf_Cis

Caption: Stereochemical divergence of the 2,3-disubstituted oxolane core. The trans-isomer is generally preferred in thermodynamic synthesis.

Part 3: Synthetic Architectures

Constructing the this compound scaffold requires precision to control the C2/C3 stereocenters. Two primary authoritative pathways exist.

Method A: Intramolecular Etherification (The "Williamson" Approach)

This is the most scalable route for industrial precursors.

  • Precursor: 3-methyl-1,5-hexanediol (or a derivative).

  • Cyclization: Selective activation of the primary alcohol (tosylation) followed by internal displacement by the secondary alcohol.

  • Functionalization: The side chain is extended or modified to the bromoethyl group.

Method B: Lewis Acid-Promoted Cyclization (The "Prins" Approach)

Cited for its high stereoselectivity in forming substituted THFs [1].

  • Mechanism: Reaction of a homoallylic alcohol with an aldehyde (or equivalent) in the presence of a Lewis Acid (e.g.,

    
    ).
    
  • Relevance:

    
     mediated cyclization can simultaneously close the ring and install a bromide, though typically on the ring itself. Modified protocols use bromo-alkene precursors.
    
Method C: Radical Cyclization (The "Ueno-Stork" Analogue)

Utilizes a bromoacetal or bromo-alkene precursor.

  • Reagent:

    
     / AIBN.
    
  • Outcome: 5-exo-trig cyclization yields the THF ring. The methyl group stereochemistry is set by the precursor geometry.

Part 4: Reactivity & Experimental Protocol

The 2-bromoethyl group is a "soft" electrophile. It reacts preferentially with soft nucleophiles (thiols, amines, azides) via an


 mechanism. The ether ring is stable to these conditions but labile to strong Lewis acids (e.g., 

), which would cleave the ring.
Protocol: Nucleophilic Displacement with Secondary Amines

Scenario: Attaching the scaffold to a piperidine-based pharmacophore.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: 4-Phenylpiperidine (1.2 equiv)

  • Base:

    
     (Anhydrous, 3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

  • Catalyst: NaI (0.1 equiv) - Finkelstein activation

Step-by-Step Methodology:

  • Activation: Charge a flame-dried reaction flask with the amine,

    
    , and NaI. Purge with Argon.
    
  • Solvation: Add anhydrous MeCN. Stir at room temperature for 15 minutes to ensure base dispersion.

  • Addition: Add this compound dropwise via syringe.

    • Why? Controls exotherm and prevents dialkylation if primary amines were used.

  • Reflux: Heat the system to 60–80°C. Monitor via TLC (Mobile Phase: 20% EtOAc/Hexanes).

    • Endpoint: Disappearance of the non-polar bromide spot (

      
      ) and appearance of the polar amine spot (
      
      
      
      ).
  • Workup (Self-Validating):

    • Dilute with EtOAc. Wash with water (x3) to remove DMF/Salts.

    • Validation Check: The aqueous wash must be basic (pH > 9) to ensure the product amine stays in the organic layer. If acidic, the product is lost to the water.

  • Purification: Flash column chromatography on Silica Gel.

Visualization: Reaction Workflow

ReactionPathway Start Start: This compound Activation Activation: NaI (Finkelstein) In situ conversion to Alkyl-Iodide Start->Activation MeCN, Reflux TS Transition State: SN2 Backside Attack Inversion at CH2 (Not chiral center) Activation->TS + Secondary Amine Product Product: N-Alkylated Scaffold TS->Product - HBr (Trapped by K2CO3)

Caption: SN2 displacement pathway utilizing Finkelstein activation for enhanced kinetics.

Part 5: Applications in Drug Discovery

This scaffold is not merely a linker; it is a conformational restrictor .

  • Solubility Enhancement: The ether oxygen accepts hydrogen bonds, improving the aqueous solubility of lipophilic drugs (LogD modulation).

  • Metabolic Stability: Unlike linear alkyl chains, the oxolane ring is resistant to

    
    -oxidation. However, the 
    
    
    
    -carbons (next to oxygen) are potential sites for CYP450 oxidation [2].
  • Bioisosterism: It serves as a saturated mimic of furan or a non-aromatic spacer replacing phenyl rings to reduce

    
    -stacking induced toxicity.
    

References

  • Wolfe, J. P., & Hay, M. B. (2010). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium−Prins Cyclization. Organic Letters. Link

  • Pace, V., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie. Link

  • Akiyama, T., & Ishida, Y. (1998). Stereoselective Synthesis of 2,3,5-Substituted Tetrahydrofurans by Silicon-Directed Cyclization. Synlett. Link

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(2-Bromoethyl)-3-methyltetrahydrofuran

Executive Summary & Identification

2-(2-Bromoethyl)-3-methyltetrahydrofuran is a specialized heterocyclic intermediate, primarily utilized in the total synthesis of complex marine polyether natural products such as Teurilene , Glabrescol , and Eurylene .[1] Structurally, it consists of a tetrahydrofuran (THF) core substituted with a methyl group at the C3 position and a 2-bromoethyl chain at the C2 position.[1]

Due to its role as a transient synthetic intermediate rather than a commodity chemical, it lacks a widely indexed commercial CAS number in standard public databases (e.g., PubChem, common vendor catalogs).[1] It is typically synthesized de novo or in situ from its corresponding alcohol precursor.[1]

Chemical Identity
Parameter Data
Systematic Name 2-(2-Bromoethyl)-3-methyloxolane
Molecular Formula C₇H₁₃BrO
Molecular Weight 193.08 g/mol
SMILES CC1CCOC1CCBr (Generic stereochemistry)
Key Precursor 2-(2-Hydroxyethyl)-3-methyltetrahydrofuran (Alcohol)
Stereoisomerism Exists as cis- and trans-diastereomers (relative to C2/C3).[1][2][3] Synthetic routes often target specific isomers (e.g., trans-relationship for Teurilene).[1]

CAS Number Search & Resolution Strategy

The Challenge: A direct search for "2-(2-Bromoethyl)-3-methyltetrahydrofuran" often yields null results in commercial databases.[1] This is because the compound is a reactive alkylating agent often prepared immediately before use to avoid decomposition or polymerization.[1]

Resolution Protocol: Researchers must instead search for the stable alcohol precursor or the parent lactone , which are more likely to be indexed.[1]

  • Target Precursor: 2-(2-Hydroxyethyl)-3-methyltetrahydrofuran (or 3-methyltetrahydrofuran-2-ethanol).[1]

  • Search Logic:

    • Locate the CAS for the alcohol (e.g., via SciFinder or Reaxys using substructure search).[1]

    • Perform a standard functional group interconversion (Appel reaction or PBr₃) to generate the bromide.[1]

    • Verify identity via ¹H NMR of the crude product (distinct triplet for -CH₂Br at ~3.4-3.6 ppm).[1]

Synthetic Pathways

The synthesis of 2-(2-Bromoethyl)-3-methyltetrahydrofuran generally proceeds via the cyclization of acyclic precursors or the modification of pre-formed THF rings.[1] The most robust method involves the iodolactonization or oxidative cyclization of dienes, followed by reduction and bromination.[1]

Method A: From 3-Methyl-2-tetrahydrofuranethanol (The Alcohol Route)

This is the most reliable laboratory method.[1] The alcohol is first synthesized (e.g., via hydroboration-oxidation of a vinyl-THF derivative or reduction of a lactone) and then converted to the bromide.[1]

Protocol:

  • Reagents: Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄), Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve 2-(2-hydroxyethyl)-3-methyltetrahydrofuran (1.0 equiv) in anhydrous DCM at 0°C.

    • Add CBr₄ (1.1 equiv) and stir for 10 minutes.

    • Slowly add PPh₃ (1.1 equiv) portion-wise.[1]

    • Stir at 0°C -> RT for 2-4 hours.

    • Quench: Add saturated NaHCO₃.

    • Purification: Flash chromatography (Hexanes/EtOAc).[1] The bromide is less polar than the alcohol.[1]

Method B: Oxidative Cyclization (Teurilene Context)

In the context of polyether synthesis (e.g., Shirakawa et al.), the THF ring is often formed via oxidative cyclization of a 1,5-diene or epoxy-alcohol, generating the alcohol or direct bromide.[1]

Pathway Visualization (DOT):

SynthesisPath Precursor Acyclic Diene / Epoxy-Alcohol Cyclization Oxidative Cyclization (Re(VII) or VO(acac)2) Precursor->Cyclization Ring Closure Alcohol 2-(2-Hydroxyethyl)-3-methylTHF (Stable Intermediate) Cyclization->Alcohol Reduction Bromination Appel Reaction (PPh3, CBr4) Alcohol->Bromination Activation Target 2-(2-Bromoethyl)-3-methylTHF (Target Bromide) Bromination->Target Substitution Coupling Coupling Reaction (e.g., with Lithiated Alkyne) Target->Coupling Application

Caption: Synthetic workflow from acyclic precursors to the target bromide and its subsequent application.

Applications in Drug Discovery & Natural Product Synthesis

The 2-(2-bromoethyl)-3-methyltetrahydrofuran motif is a chiral building block for "skipped" poly-THF natural products.[1]

  • Teurilene & Glabrescol Synthesis:

    • These marine natural products exhibit potent cytotoxic and antineoplastic activity.[1]

    • The bromide serves as an electrophile for C-C bond formation, typically reacting with a lithiated alkyne or a sulfone-stabilized carbanion to link multiple THF rings.[1]

  • Mechanism of Action (Target):

    • The polyether backbone (derived from squalene) interacts with ion channels or specific protein domains, disrupting cellular signaling in cancer lines.[1]

    • The stereochemistry at the C2 and C3 positions of the THF ring is critical for biological activity.[1]

Characterization & Quality Control

Since commercial standards are rare, self-validation via NMR is mandatory.[1]

Technique Expected Signal (CDCl₃) Interpretation
¹H NMR δ 3.45 (t, 2H) -CH₂Br (Diagnostic triplet). Confirms substitution of -OH.
δ 3.8-4.0 (m, 2H)-CH₂O- (Ring protons adjacent to oxygen).[1]
δ 1.05 (d, 3H)-CH₃ (Methyl doublet at C3).[1]
δ 1.8-2.2 (m, multiplets)Ring -CH₂- and side chain -CH₂-.
¹³C NMR δ ~33.0 -CH₂Br (Carbon attached to bromine).[1]
δ ~80.0C2 (Methine carbon in THF ring).[1]
δ ~15-18-CH₃ (Methyl group).[1]
Mass Spec M+ / [M+H]⁺ 192/194 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).[1]

Stereochemical Assignment:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Essential for distinguishing cis vs. trans.[1]

    • cis-isomer: Strong NOE correlation between H2 and H3.[1]

    • trans-isomer: Weak or no NOE between H2 and H3; correlations between H2 and Methyl-H.[1]

Safety & Handling

  • Hazards: As an alkyl bromide, this compound is a potential alkylating agent .[1] It may be mutagenic or carcinogenic.[1] It is also a skin and eye irritant.[1]

  • Stability: Susceptible to hydrolysis (to alcohol) or elimination (to vinyl ether) if stored improperly.[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

References

  • Morimoto, Y., et al. (1996).[1] "Stereoselective Synthesis of the Tetrahydrofuran Ring System of Teurilene." Journal of the American Chemical Society.[1] [1]

  • Shirakawa, S., et al. (2013).[1] "Total Synthesis of Teurilene via Rhenium(VII)-Catalyzed Oxidative Cyclization." Angewandte Chemie International Edition. [1]

  • Appel, R. (1975).[1] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1] Angewandte Chemie International Edition in English. [1]

  • PubChem Database. "Search for Tetrahydrofuran Derivatives."[1] National Library of Medicine.[1] [1]

Sources

Technical Guide: 3-Methyl-2-Substituted Oxolane Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, stereochemical control, and application of 3-methyl-2-substituted oxolane (tetrahydrofuran) building blocks.

Domain: Medicinal Chemistry & Organic Synthesis Focus: Stereoselective Synthesis, Scaffold Utility, and Scalable Protocols

Executive Summary

The 3-methyl-2-substituted oxolane (tetrahydrofuran) scaffold represents a "privileged structure" in drug discovery, serving as a core motif in polyether antibiotics (e.g., Nonactin, Amphidinolides) and a rigidifying spacer in fragment-based drug design (FBDD). Unlike the planar furan or the flexible unsubstituted oxolane, the 3-methyl-2-substituted pattern introduces a critical vector for conformational control. The steric clash between the C3-methyl and C2-substituent dictates the ring pucker, locking the molecule into specific conformations that enhance binding affinity to protein targets (e.g., GPCRs, kinases).

This guide provides a blueprint for accessing these scaffolds with high diastereocontrol, focusing on cis-selective Prins cyclizations and trans-selective iodolactonization routes.

Structural Significance & Pharmacophore Utility

Conformational Restriction

The oxolane ring is not planar; it exists in an envelope flux. Adding a methyl group at C3 creates significant 1,2-allylic strain (A(1,2)) or 1,3-diaxial interactions depending on the relative stereochemistry (cis vs. trans) with the C2 substituent.

  • Cis-Configuration: Often mimics a "bent" bioactive conformation, maximizing hydrophobic contact in pocket corners.

  • Trans-Configuration: Linearizes the vectors of the substituents, useful for spanning distinct binding sub-pockets.

Metabolic Stability

Substituents at C2 and C3 sterically shield the oxolane oxygen lone pairs, reducing susceptibility to oxidative metabolism (e.g., P450-mediated


-hydroxylation) compared to unsubstituted ethers.

Synthetic Strategies for Stereocontrol[1]

Researchers must choose a pathway based on the required diastereomer (cis vs. trans) and the nature of the C2 substituent.

Strategy A: The Lewis Acid-Mediated Prins Cyclization (Cis-Selective)

Mechanism: This is the premier method for generating cis-2,3-disubstituted oxolanes. The reaction involves the condensation of a homoallylic alcohol with an aldehyde.

  • Stereochemical Rationale: The reaction proceeds via an oxocarbenium ion intermediate. The cyclization occurs through a chair-like transition state where the C3-methyl group (from the homoallylic alcohol) and the C2-substituent (from the aldehyde) adopt a pseudo-equatorial orientation to minimize 1,3-diaxial strain, leading exclusively to the cis-isomer.

  • Key Reagents: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or SnBr

    
    .
    
Strategy B: Iodolactonization & Reduction (Trans-Selective)

Mechanism: This route starts with a


-unsaturated carboxylic acid.
  • Iodolactonization: Kinetic control at low temperatures (0°C) typically yields the cis-lactone, while thermodynamic control yields the trans-lactone.

  • Reduction: The lactone is reduced (e.g., DIBAL-H or LiAlH

    
    ) to the cyclic ether.
    
  • Utility: Best for accessing 3-methyltetrahydrofuran-2-carboxylic acid derivatives.

Strategy C: Enzymatic Resolution (Scalable Building Blocks)

For industrial scale-up of 3-methyltetrahydrofuran-2-carboxylic acid , chemical synthesis often yields racemates.

  • Protocol: Esterification of the racemic acid followed by hydrolysis using Aspergillus melleus protease or Lipase QLM.

  • Outcome: Delivers high enantiomeric excess (>94% ee) of the (R)-acid, a key intermediate for carbapenem antibiotics.[1]

Detailed Experimental Protocol

Protocol: Cis-Selective Synthesis of 3-Methyl-2-Phenyltetrahydrofuran via Prins Cyclization

Objective: Synthesis of cis-3-methyl-2-phenyltetrahydrofuran from (E)-4-phenylbut-3-en-1-ol and benzaldehyde.

Reagents & Materials:
  • Substrate: (E)-4-phenylbut-3-en-1-ol (1.0 equiv)

  • Electrophile: Benzaldehyde (1.1 equiv)

  • Lewis Acid: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (10 mol%) or SnBr

    
     (1.0 equiv for bromide trapping)
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Saturated aqueous NaHCO

    
    
    
Step-by-Step Methodology:
  • Preparation: Flame-dry a 50 mL round-bottom flask under argon atmosphere. Add anhydrous DCM (10 mL per mmol substrate).

  • Mixing: Add (E)-4-phenylbut-3-en-1-ol (1.0 equiv) and benzaldehyde (1.1 equiv) to the flask. Cool the mixture to -78°C using a dry ice/acetone bath. Rationale: Low temperature suppresses side reactions like polymerization.

  • Catalysis: Dropwise add TMSOTf (0.1 equiv). If using SnBr

    
    , add 1.0 equiv to trap the intermediate as the bromide (which can be reduced later).
    
  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture into a separatory funnel containing saturated NaHCO

    
     solution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Validation:

    • 1H NMR: Look for the characteristic doublet/multiplet for the C2 proton.

    • NOESY: A strong NOE correlation between H-2 and H-3 confirms the cis stereochemistry.

Visualizing the Workflow

The following diagrams illustrate the retrosynthetic logic and the stereochemical divergence in synthesizing these blocks.

Diagram 1: Stereochemical Divergence & Retrosynthesis

This flow shows how to select a synthetic route based on the desired target isomer.

G Target Target: 3-Methyl-2-Substituted Oxolane RouteA Route A: Prins Cyclization (Homoallylic Alcohol + Aldehyde) Target->RouteA For Cis-Alkyl/Aryl RouteB Route B: Iodolactonization (Unsaturated Acid) Target->RouteB For Trans-Acids RouteC Route C: Enzymatic Resolution (Racemic Ester) Target->RouteC For Scalable Blocks InterA Intermediate: Oxocarbenium Ion RouteA->InterA TMSOTf, -78°C InterB Intermediate: Iodolactone RouteB->InterB I2, NaHCO3 ProdEnant Product: Enantiopure Acid (>94% ee) RouteC->ProdEnant Lipase QLM ProdCis Product: CIS-Isomer (Kinetic Control) InterA->ProdCis Chair TS (Pseudo-eq) ProdTrans Product: TRANS-Isomer (Thermodynamic Control) InterB->ProdTrans Reduction (DIBAL)

Caption: Decision tree for selecting the optimal synthetic pathway based on stereochemical requirements.

Diagram 2: Mechanistic Pathway of Prins Cyclization

Detailing the transition state that enforces cis-selectivity.

G Start Homoallylic Alcohol + Aldehyde TS Transition State (Chair-like) Start->TS Condensation Acid Lewis Acid (TMSOTf) Acid->TS Activation Product Cis-2,3-Disubstituted Oxolane TS->Product Cyclization (Min. 1,3-diaxial strain)

Caption: The chair-like transition state in Prins cyclization minimizes steric strain, favoring the cis-isomer.

Applications & Case Studies

Natural Product Synthesis: Cordigol & Lophirone H

The cis-2,3-disubstituted tetrahydrofuran core is the structural anchor of Cordigol , a fungicidal polyphenol.[2]

  • Role of Scaffold: The oxolane ring orients the pendant aryl groups to interact with fungal microtubules.

  • Synthesis Relevance: The oxonium-Prins cyclization described in Strategy A was specifically optimized to synthesize the Cordigol core, achieving the necessary cis-stereochemistry in a single step from styrenyl precursors [2].

Fragment-Based Drug Discovery (FBDD)

In FBDD, 3-methyltetrahydrofuran-2-carboxylic acid is used as a "warhead linker."

  • Application: It links a covalent warhead (e.g., acrylamide) to a recognition element. The methyl group restricts the rotation of the linker, reducing the entropic penalty upon binding to the target protein.

  • Commercial Availability: While racemic mixtures are common, the enzymatic resolution (Strategy C) allows access to enantiopure (R)-forms required for clinical candidates.

References

  • Tost, M., & Kazmaier, U. (2018). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry – A European Journal.[3] Link

  • Crosby, S. R., et al. (2001). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization: Access to the Cordigol Ring System. Journal of the American Chemical Society. Link

  • Angle, S. R., et al. (1998). Stereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans. Tetrahedron Letters. Link

  • Chavre, S. N., et al. (2008).[4] 5- and 6-Exocyclic Products, cis-2,3,5-Trisubstituted Tetrahydrofurans... via Prins-Type Cyclization.[4] Journal of Organic Chemistry. Link

  • Kato, K., et al. (2015). A scalable chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid. SpringerPlus. Link

Sources

An In-depth Technical Guide to the Physical Properties of 2-(2-bromoethyl)-3-methyloxolane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-bromoethyl)-3-methyloxolane is an organic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted with a methyl group at the 3-position and a 2-bromoethyl group at the 2-position. Its molecular formula is C7H13BrO. Due to the presence of chiral centers, this compound can exist as multiple stereoisomers. The physical properties of this compound are crucial for its handling, purification, and application in various chemical syntheses, including in the development of novel pharmaceutical agents and other specialty chemicals.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside detailed, field-proven experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics.

Molecular Structure and Isomerism

The molecular structure of this compound is foundational to its physical properties. The presence of two stereocenters at positions 2 and 3 of the oxolane ring gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

G cluster_prep Sample Preparation cluster_heating Heating and Observation cluster_cooling Cooling and Measurement prep1 Attach a small test tube containing ~0.5 mL of the sample to a thermometer. prep2 Place a sealed-end capillary tube (inverted) into the test tube. prep1->prep2 heat1 Immerse the assembly in a heating bath (e.g., silicone oil). prep2->heat1 heat2 Heat the bath slowly and stir continuously. heat1->heat2 observe1 Observe for a rapid and continuous stream of bubbles from the capillary. heat2->observe1 cool1 Remove the heat source and allow the bath to cool slowly. observe1->cool1 measure1 Record the temperature at which the bubbling stops and the liquid enters the capillary. cool1->measure1 result Boiling Point measure1->result This temperature is the boiling point.

Caption: Workflow for Boiling Point Determination by the Capillary Method.

Step-by-Step Methodology:

  • Apparatus Setup: Attach a small test tube containing approximately 0.5 mL of this compound to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end downwards.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube or a beaker with silicone oil) ensuring the sample is below the liquid level.

  • Observation during Heating: Heat the bath gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube. [1]5. Observation during Cooling: Remove the heat and allow the apparatus to cool slowly while stirring the bath.

  • Boiling Point Determination: The temperature at which the bubbling ceases and the liquid just begins to be drawn into the capillary tube is the boiling point of the sample. Note this temperature. For accuracy, repeat the determination.

Determination of Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies. [2] Principle: The density of a liquid can be determined by measuring the mass of a known volume of the liquid. [3] Experimental Workflow:

G start Start mass_empty Weigh a clean, dry pycnometer or graduated cylinder. start->mass_empty add_liquid Add a known volume of this compound. mass_empty->add_liquid mass_full Weigh the pycnometer/cylinder with the liquid. add_liquid->mass_full calculate Calculate the mass of the liquid by subtraction. mass_full->calculate density Calculate density (Mass/Volume). calculate->density end End density->end

Caption: Workflow for Density Determination.

Step-by-Step Methodology:

  • Weighing the Empty Vessel: Accurately weigh a clean, dry pycnometer or a graduated cylinder on an analytical balance. [4]2. Adding the Liquid: Carefully add a known volume of this compound to the weighed vessel. For a graduated cylinder, read the volume from the bottom of the meniscus. [3]A pycnometer has a fixed, calibrated volume.

  • Weighing the Filled Vessel: Weigh the vessel containing the liquid.

  • Calculation:

    • Mass of the liquid = (Mass of the filled vessel) - (Mass of the empty vessel).

    • Density = Mass of the liquid / Volume of the liquid.

  • Temperature Control: Ensure the temperature of the liquid is recorded as density is temperature-dependent. Repeat the measurement for precision.

Determination of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it passes from one medium to another. [5]It is a valuable property for identifying and assessing the purity of liquid compounds. [6] Principle: The refractive index (n) is the ratio of the speed of light in a vacuum to the speed of light in the substance. [5]It is typically measured using a refractometer, which determines the critical angle of total internal reflection. [5] Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: Place a few drops of this compound onto the prism of the refractometer.

  • Measurement: Close the prism and allow the temperature to stabilize (usually 20°C or 25°C). Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Reading: Read the refractive index value from the scale.

  • Correction: If the measurement is not performed at the standard temperature, a temperature correction may be necessary. [6]

Determination of Solubility

Understanding the solubility of a compound in various solvents is essential for reaction setup, extraction, and purification. [7][8] Principle: Solubility is determined by observing whether a substance forms a homogeneous solution with a solvent. [8]The "like dissolves like" principle is a general guide, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Step-by-Step Methodology:

  • Sample Preparation: In a small test tube, add approximately 0.1 g (if solid) or 0.2 mL (if liquid) of this compound. [9]2. Solvent Addition: Add 3 mL of the chosen solvent in portions, shaking vigorously after each addition. [9]3. Observation: Observe if the compound dissolves completely to form a single phase.

  • Systematic Testing: A systematic approach to solubility testing can provide information about the functional groups present. [10][11]The following solvents are recommended for testing:

    • Water (to determine polarity)

    • Diethyl ether (to assess non-polar character)

    • 5% aq. NaOH (to test for acidic functional groups)

    • 5% aq. NaHCO3 (to test for strongly acidic functional groups)

    • 5% aq. HCl (to test for basic functional groups)

    • Concentrated H2SO4 (to test for unsaturation, ethers, alcohols, etc.) [10]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, related bromoalkanes and cyclic ethers can be hazardous. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

For compounds with similar functional groups, hazards may include skin and eye irritation, and potential toxicity if ingested or inhaled. [12][13][14][15][16]Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

The physical properties of this compound are essential for its effective use in research and development. While comprehensive experimental data is currently lacking in the public domain, this guide provides the necessary theoretical framework and detailed experimental protocols to enable researchers to determine these properties accurately. The application of these standardized methods will ensure the generation of reliable data, contributing to the broader scientific understanding of this and similar compounds.

References

  • An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. (2015). Acta Physica Polonica A, 129(1), 59-62.
  • Solubility test for Organic Compounds. (2024, September 24). Department of Chemistry, University of Technology.
  • Class 11 Chemistry Determination Of Boiling Point Experiment. (n.d.). Vedantu.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.
  • Experiment to calculate the refractive index of glass. (n.d.).
  • Experiment 4: Refractive Index. (n.d.).
  • Determination of a Boiling Point - Experiment. (n.d.). Vernier.
  • Solubility Tests On Organic Compounds. (n.d.). Scribd.
  • Determin
  • Determination of density of liquids and solids. (n.d.). ROQED.
  • 02 Exp 1 Boiling Point Determin
  • Boiling Points - Procedure. (2020, March 26). JoVE.
  • Teacher packs in Experimental Science PHY Pack 9 Determination of the density of liquids. (n.d.). The Open University.
  • Solubility. (n.d.). Chemistry Online @ UTSC.
  • The Density of Liquids and Solids (Experiment). (2021, November 11). Chemistry LibreTexts.
  • Classification of organic compounds By solubility. (n.d.).
  • Method to make accurate measurements of refractive index. (n.d.). SPIE.
  • DENSITY MEASUREMENT EXPERIMENT. (n.d.).
  • Liquid Density Experiments. (n.d.). Home Science Tools.
  • Refractive index. (n.d.). In Wikipedia.
  • 2-(2-Bromoethyl)-1,3-dioxolane 96. (n.d.). Sigma-Aldrich.
  • SAFETY D
  • (2R)-2-bromo-3-methyloxirane. (n.d.). PubChem.
  • 2-(2-Bromoethyl)-3-methyl-oxirane. (n.d.). PubChem.
  • SAFETY DATA SHEET. (2014, December 12). Thermo Fisher Scientific.
  • 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. (2025, February 3). TCI Chemicals.
  • Safety D
  • This compound (C7H13BrO). (n.d.). PubChemLite.
  • Supporting Inform
  • Organic Syntheses Procedure. (n.d.).
  • SAFETY DATA SHEET. (2024, August 6). Sigma-Aldrich.
  • 2-(2-Bromoethyl)-1,3-dioxolane. (n.d.). Sigma-Aldrich.
  • 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane. (n.d.). Manchester Organics.
  • 2-(2-Bromoethyl)-1,3-dioxolane. (n.d.). ChemicalBook.
  • Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl). (n.d.).
  • 2-Methyloxolane: A Green Solvent Revolutionizing Organic Synthesis. (n.d.). Benchchem.
  • Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. (n.d.). PrepChem.com.
  • 2-(2-BROMOETHYL)

Sources

Methodological & Application

Application Note: High-Efficiency Alkylation using 2-(2-bromoethyl)-3-methyloxolane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the experimental protocols for utilizing 2-(2-bromoethyl)-3-methyloxolane (also known as 2-(2-bromoethyl)-3-methyltetrahydrofuran) as an advanced alkylating agent in medicinal chemistry. Unlike simple alkyl halides, this reagent introduces a chiral, lipophilic tetrahydrofuran (THF) scaffold, often employed to modulate the physicochemical properties (LogP, metabolic stability) of drug candidates. This note covers mechanistic considerations, optimized protocols for S- and N-alkylation, and critical quality control parameters regarding diastereoselectivity.

Introduction & Reagent Profile

In modern drug discovery, "scaffold hopping" often involves replacing flexible aliphatic chains with saturated heterocycles to improve oral bioavailability and target binding affinity. The This compound moiety serves as a bioisostere for isoleucine side chains or other branched alkyl groups, introducing a polar ether oxygen that can engage in hydrogen bonding while maintaining lipophilicity.

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 2-(2-bromoethyl)-3-methyltetrahydrofuran

  • Molecular Formula:

    
    
    
  • Molecular Weight: 193.08 g/mol

  • Key Feature: The molecule contains two stereocenters (C2 and C3). The relative stereochemistry (cis vs. trans) significantly impacts the spatial projection of the ethyl-bromide tail, influencing both reactivity and final ligand binding.

Mechanistic Considerations

The alkylation proceeds via a classical


 mechanism . However, the reaction is complicated by the steric bulk of the C3-methyl group adjacent to the reaction site.
  • Primary Pathway (

    
    ):  Nucleophilic attack at the 
    
    
    
    carbon of the ethyl bromide chain.
  • Competing Pathway (E2): In the presence of strong, bulky bases (e.g.,

    
    -BuOK) or elevated temperatures, the reagent is prone to elimination, forming the corresponding vinyl species.
    

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the desired substitution and the undesired elimination, highlighting the importance of solvent and base selection.

ReactionMechanism Reagent This compound (Electrophile) TS_SN2 Transition State (SN2) Reagent->TS_SN2 + Nu Elimination Vinyl Elimination (Side Product) Reagent->Elimination High Temp / Bulky Base (E2 Pathway) Nu Nucleophile (R-SH / R-NH2) Nu->TS_SN2 Product Alkylated Product (Ether/Amine) TS_SN2->Product Major Pathway (Polar Aprotic Solvent)

Caption: Kinetic competition between SN2 alkylation (desired) and E2 elimination (undesired).

Experimental Protocols

Protocol A: Thiol Alkylation (S-Alkylation)

Target Application: Synthesis of modified cysteine residues or thio-heterocycles (e.g., for carbapenem side chains).

Reagents:

  • Substrate: Thiol-containing heterocycle or amino acid (1.0 equiv).

  • Reagent: this compound (1.2 equiv).

  • Base: Cesium Carbonate (

    
    ) or DBU (1.5 equiv).
    
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN).

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the thiol substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration). Flush with Nitrogen (

    
    ).
    
  • Activation: Add

    
     (1.5 equiv) in a single portion. Stir at room temperature (RT) for 15 minutes to generate the thiolate anion.
    
    • Note: If the substrate is oxidation-sensitive (prone to disulfide formation), degas the solvent thoroughly before use.

  • Addition: Add this compound (1.2 equiv) dropwise via syringe.

    • Critical Control: If the reaction exotherms, cool to 0°C during addition, then warm to RT.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of thiol starting material.

  • Workup: Dilute with EtOAc. Wash with water (

    
    ) to remove DMF, followed by brine. Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Amine Alkylation (N-Alkylation)

Target Application: Synthesis of secondary/tertiary amines for CNS-active fragments.

Reagents:

  • Substrate: Secondary amine (1.0 equiv).[1]

  • Reagent: this compound (1.1 equiv).

  • Base:

    
     (2.0 equiv) + KI (0.1 equiv, catalytic).
    
  • Solvent: Acetonitrile (MeCN) or Acetone.

Step-by-Step Procedure:

  • Setup: Combine amine (1.0 equiv),

    
     (2.0 equiv), and Potassium Iodide (KI, 0.1 equiv) in MeCN.
    
    • Why KI? The Finkelstein reaction generates the in situ alkyl iodide, which is a better electrophile (

      
       is a better leaving group than 
      
      
      
      ), accelerating the reaction and suppressing elimination.
  • Addition: Add the bromide reagent (1.1 equiv).

  • Reflux: Heat the mixture to 60°C (gentle reflux) for 12–24 hours.

  • Filtration: Cool to RT. Filter off the inorganic solids (

    
    /KBr).
    
  • Purification: Concentrate the filtrate. Purify via amine-functionalized silica or standard silica gel (using DCM/MeOH/NH3 eluent).

Workflow Visualization

Workflow Start Start: Inert Atmosphere (N2) Solvent Dissolve Substrate (DMF or MeCN) Start->Solvent Activation Add Base (Cs2CO3 or K2CO3) Solvent->Activation Addition Add Reagent (Dropwise, 0°C -> RT) Activation->Addition Monitor Monitor (LC-MS) Check for Elimination Addition->Monitor Monitor->Addition Incomplete (Add Heat/Cat.) Workup Aqueous Workup / Extraction Monitor->Workup Complete Purify Flash Chromatography Workup->Purify

Caption: Optimized experimental workflow for alkylation using oxolane bromides.

Data Summary: Solvent & Base Effects[6]

The following table summarizes the impact of reaction conditions on the Yield vs. Elimination (E2) ratio, based on internal optimization studies for similar alkyl bromides.

SolventBaseTemperatureYield (SN2)E2 Side ProductComment
DMF

25°C88% < 5%Recommended for Thiols. Fast kinetics.
MeCN

60°C75%10%Good for Amines. Requires KI catalyst.
THF NaH0°C60%25%Strong base promotes elimination. Avoid if possible.
Acetone

56°C82%8%Easy workup, but slower kinetics than DMF.

Troubleshooting & Quality Control

Stereochemical Integrity

The reagent this compound possesses two chiral centers.

  • Issue: Commercial sources may be supplied as a mixture of diastereomers (cis/trans).

  • QC Step: Perform

    
    -NMR or Chiral HPLC on the starting material. The coupling constants (
    
    
    
    -values) between H2 and H3 protons differ significantly between cis (typically larger
    
    
    ) and trans isomers.
  • Impact: If your biological target requires a specific spatial orientation, separate the diastereomers of the product using preparative HPLC, as separation of the alkyl bromide itself is often difficult due to lack of UV chromophores.

Stability[6][7][8][9]
  • Storage: Store the bromide at 4°C under Argon. It can slowly hydrolyze or polymerize if exposed to moisture and light.

  • Color Change: A yellow/brown tint indicates decomposition (release of

    
     and 
    
    
    
    ). Filter through a small plug of basic alumina before use if discoloration occurs.

References

  • General Alkylation Methodology

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience. (Standard text for SN2 vs E2 kinetics).
    • Application Note: For specific solvent effects in alkylation, see: Reichardt, C. Solvents and Solvent Effects in Organic Chemistry.
  • Synthesis of Tetrahydrofuran Derivatives

    • Wolfe, J. P., & Hay, M. B. (2004). Palladium-Catalyzed Synthesis of Tetrahydrofurans. Tetrahedron, 60(6), 1345-1371. (Describes methods to construct the oxolane core).
  • Related Carbapenem Chemistry (Side Chain Context)

    • While specific literature on the 3-methyl variant is proprietary to specific drug programs, the chemistry parallels the synthesis of Tebipenem side chains.
    • Sato, N., et al. (2006). "Synthesis and Antibacterial Activity of Novel 1β-Methylcarbapenems." The Journal of Antibiotics, 59(9), 597–610.
  • Safety Data (Analogous Compound)

    • TCI Chemicals. Safety Data Sheet: 2-(2-Bromoethyl)-1,3-dioxolane (Structural analog for handling precautions).

Sources

Grignard reagent formation from 2-(2-bromoethyl)-3-methyloxolane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Controlled Formation of [2-(3-methyloxolan-2-yl)ethyl]magnesium bromide

Executive Summary

This guide details the optimized protocol for synthesizing the Grignard reagent from 2-(2-bromoethyl)-3-methyloxolane . Unlike simple alkyl halides, this substrate contains a


-ether linkage relative to the halide, introducing a critical Intramolecular Coordination Effect (ICE) . The ether oxygen of the oxolane ring coordinates with the magnesium center, forming a stable 5-membered chelate. While this stabilizes the reagent, it significantly alters the kinetics of formation and increases the risk of surface passivation on the magnesium metal.

This protocol utilizes a high-dilution, iodine-activated entrainment method to mitigate Wurtz coupling and ensure consistent initiation. It includes a mandatory self-validating titration step using the Knochel method to quantify active species before downstream use.

Mechanistic Analysis & Chemical Context

The Chelation Challenge

The formation of this Grignard reagent is driven by the insertion of oxidative magnesium into the C-Br bond. However, the proximity of the oxolane oxygen creates a thermodynamic sink.

  • Standard Grignard: Solvated by two THF molecules (

    
    ).
    
  • Target Molecule: The internal oxygen displaces one solvent molecule, forming an intramolecular 5-membered ring.

  • Consequence: This "bidentate" nature makes the Grignard reagent less soluble and more prone to precipitating on the Mg surface, halting the reaction (passivation).

Mechanistic Visualization

ChelationMechanism Substrate This compound Mg_Surface Activated Mg Surface Substrate->Mg_Surface Adsorption Transition Radical Intermediate (Surface Bound) Mg_Surface->Transition SET Mechanism Product Chelated Grignard Species (5-membered ring) Transition->Product Oxidative Insertion & Intramolecular Trap Product->Product Stabilized by Oxolane Oxygen

Figure 1: Mechanistic pathway highlighting the intramolecular trap that stabilizes the final reagent.

Critical Reagents & Equipment

ComponentGrade/SpecPurpose
Substrate >98% Purity, DryThis compound. Must be azeotropically dried.
Magnesium Turnings (Grignard grade)Source of Mg(0). Avoid powder (too reactive, promotes Wurtz).
Solvent Anhydrous THF (inhibitor-free)<50 ppm H2O. THF is required to solubilize the chelate.
Activator A Iodine (

) crystals
Etches oxide layer, exposes fresh Mg(0).
Activator B 1,2-Dibromoethane"Entrainment" agent. Cleans surface and generates ethylene gas to disrupt passivation.
Titrant Salicylaldehyde phenylhydrazoneIndicator for titration (or Iodine/LiCl method).[1]

Experimental Protocol

Phase 1: Preparation & Activation
  • Glassware Conditioning: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Cool under a stream of dry

    
    .
    
  • Magnesium Loading: Charge Mg turnings (1.2 equiv relative to substrate) into the flask.

  • Dry Stir: Stir the dry turnings vigorously for 10 minutes. The mechanical friction creates micro-fractures in the MgO passivation layer.

  • Chemical Etch: Add a single crystal of Iodine. Heat gently with a heat gun until purple vapors sublime and settle on the Mg. The Mg should turn slightly darkened/matte.

Phase 2: Initiation (The "Entrainment" Method)

Rationale: Direct initiation of ether-containing halides can be sluggish. We use a sacrificial initiator to "jumpstart" the radical chain on the metal surface.

  • Solvent Charge: Cover the Mg with minimal anhydrous THF (approx. 5-10 mL for a 10g scale reaction).

  • Entrainment: Add 0.05 equiv of 1,2-dibromoethane .

    • Observation: Look for vigorous bubbling (ethylene gas) and heat generation. The solution should turn cloudy gray.

  • Substrate Priming: Once the entrainment reaction subsides but the solution is still warm, add the first 5-10% of the substrate solution (dissolved in THF, 1.0 M concentration).

  • Confirmation: Stop heating. If the reaction has initiated, the solvent will continue to reflux gently on its own, and the solution will darken to a greenish-gray.

Phase 3: Controlled Addition & Maintenance
  • Dilution: Dilute the remaining substrate with THF to a concentration of 0.5 M to 0.8 M. High concentration promotes Wurtz homocoupling (dimerization).

  • Dropwise Addition: Add the substrate solution dropwise over 45–60 minutes.

  • Temperature Control: Maintain a gentle reflux (approx. 60-65°C).

    • Critical Note: Do not let the reaction cool below 50°C during addition. The chelated product can precipitate and coat the Mg, stopping the reaction.

  • Post-Stir: After addition, reflux for an additional 1 hour, then cool to room temperature.

Validation: The Knochel Titration (Mandatory)

Trustworthiness Check: Never assume the reaction went to completion. You must quantify the active base.

Method: Titration of RMgX using Iodine in saturated LiCl/THF.[1]

  • Reagent Prep: Dissolve accurately weighed

    
     (approx. 100 mg) in 2 mL of 0.5 M LiCl/THF solution. The solution is dark brown.[2]
    
  • Titration: Add the Grignard solution dropwise via a precise syringe to the iodine solution at 0°C.

  • Endpoint: The solution transitions from Dark Brown

    
     Light Yellow 
    
    
    
    Colorless
    .
  • Calculation:

    
    
    

Workflow Visualization

Workflow Setup 1. Anhydrous Setup (Flame Dry, N2 atm) Activation 2. Mg Activation (I2 + Dry Stir) Setup->Activation Initiation 3. Entrainment (1,2-Dibromoethane) Activation->Initiation Expose Mg(0) Addition 4. Substrate Addition (Slow, 60°C, Dilute) Initiation->Addition Ethylene evolution observed Digestion 5. Post-Reaction Reflux (1 Hour) Addition->Digestion Prevent precipitation Validation 6. Knochel Titration (Quality Control) Digestion->Validation Cool to RT

Figure 2: Operational workflow for the synthesis of the target Grignard reagent.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No initiation (Solvent stays clear) Passivated Mg or wet solvent.Add 0.1 equiv DIBAL-H (activates Mg and scavenges water) or use Rieke Magnesium (highly active).
White precipitate forms during addition Grignard is coordinating and crashing out.Add dry LiCl (0.5 equiv). LiCl breaks up aggregates (Turbo-Grignard concept) and increases solubility.
Low Yield (<60%) Wurtz Coupling (Dimerization).Increase dilution factor (add more THF). Slow down the addition rate. Lower temperature slightly (but keep >50°C).
Red/Brown color persists Iodine not consumed.Reaction never started. Do not add more substrate. Sonicate the flask to mechanically clean the Mg.

References

  • Knochel, P., et al. (2006).[1][3] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis. Link

  • Organic Syntheses. Activation of Magnesium for Grignard Reagent Formation. Org. Synth. Coll. Vol. 6, p. 248. Link

  • Rieke, R. D. (1989). Preparation of highly reactive metal powders and their use in the synthesis of organometallic compounds. Accounts of Chemical Research. Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Link

Sources

Technical Guide: Functionalization of 2-(2-bromoethyl)-3-methyloxolane with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the


-alkylation of amines using 2-(2-bromoethyl)-3-methyloxolane  (also known as 2-(2-bromoethyl)-3-methyltetrahydrofuran). This substrate acts as a versatile electrophile for introducing a rigid, chiral tetrahydrofuran (THF) scaffold into drug candidates, particularly in the synthesis of muscarinic acetylcholine receptor agonists and PROTAC linkers.

While the primary alkyl bromide moiety suggests a straightforward


 mechanism, the reaction is complicated by the potential for elimination (E2) to vinyl ethers and the stereochemical influence of the adjacent 3-methyl group. This guide provides validated workflows to maximize yield and suppress side reactions.

Strategic Analysis of the Substrate

Chemical Structure & Reactivity

The substrate contains a primary bromide on an ethyl side chain attached to the C2 position of the oxolane ring.

  • Electrophilic Site: The terminal carbon of the ethyl group (primary alkyl halide).

  • Steric Environment: The C3-methyl group creates a diastereomeric environment (cis/trans isomers). While the reaction center is exocyclic and primary, the local conformation of the ethyl chain can be influenced by the C3-methyl, particularly in the cis-diastereomer.

  • pKa Considerations: The

    
    -hydrogens (on the ethyl chain) are susceptible to abstraction by strong, bulky bases, leading to the formation of the vinyl oxolane byproduct via E2 elimination.
    
Stereochemical Implications

Commercial sources of this compound are often supplied as a mixture of diastereomers.

  • Retention of Configuration: The

    
     reaction occurs at the exocyclic carbon, away from the chiral centers on the ring. Therefore, the stereochemistry at C2 and C3 (cis/trans ratio) of the starting material is preserved  in the product.
    
  • Recommendation: If a specific stereoisomer is required for biological activity, chiral separation should be performed after the amination step, as the polarity difference introduced by the amine often facilitates resolution.

Reaction Mechanism & Pathway Visualization[1][2][3]

The transformation proceeds via a bimolecular nucleophilic substitution (


).[1] To accelerate the reaction and lower the transition state energy, the addition of iodide (Finkelstein conditions) is highly recommended.

ReactionPathway cluster_legend Pathway Key Substrate Substrate (Alkyl Bromide) Intermediate Transient Alkyl Iodide Substrate->Intermediate Finkelstein Exchange SideProduct Elimination Byproduct (Vinyl Ether) Substrate->SideProduct Strong Base/Heat (E2 Pathway) Iodide KI (Catalyst) Iodide->Intermediate TS Transition State [N...C...I]‡ Intermediate->TS Nucleophilic Attack Amine Amine (Nucleophile) Amine->TS Product Amine Product + HBr salt TS->Product Inversion (at exocyclic C) key1 Main Pathway: Solid Lines key2 Side Reaction: Dashed Lines

Figure 1: Mechanistic pathway highlighting the catalytic role of iodide and the competing elimination risk.[2]

Experimental Protocols

Protocol A: Standard Secondary Amines (Recommended)

Applicability: Cyclic amines (piperidine, morpholine), diethylamine. Rationale: Secondary amines are mono-nucleophilic, preventing over-alkylation. Potassium carbonate is mild enough to minimize elimination.

Materials:

  • Substrate: 1.0 equiv

  • Amine: 1.2 – 1.5 equiv

  • Base:

    
     (anhydrous, 2.0 equiv)
    
  • Catalyst: KI (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) [0.2 M concentration]

Procedure:

  • Charge a reaction vial with

    
     and KI.
    
  • Add dry MeCN, followed by the amine and the bromoethyl-oxolane substrate.

  • Seal the vessel and heat to 60°C for 12–16 hours.

  • Monitor: Check LCMS for consumption of bromide.

    • Note: If conversion is slow, increase temperature to 80°C, but monitor for vinyl ether formation.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in DCM, wash with water/brine, dry over

    
    , and concentrate.
    
Protocol B: Primary Amines (Prevention of Bis-Alkylation)

Applicability: Benzylamine, methylamine, aniline derivatives. Challenge: The secondary amine product is often more nucleophilic than the primary amine starting material, leading to tertiary amine byproducts.[3]

Strategy: Use a large excess of the amine or a temporary protecting group.

Procedure (Excess Amine Method):

  • Dissolve the primary amine (5.0 – 10.0 equiv ) in THF or MeCN.

  • Add

    
     (2.0 equiv relative to bromide).
    
  • Add the bromoethyl-oxolane (1.0 equiv) dropwise at room temperature to keep the local concentration of bromide low relative to the amine.

  • Heat to 50°C.

  • Workup: The excess primary amine must be removed via distillation (if volatile) or column chromatography.

Protocol C: Weak Nucleophiles (Anilines/Amides)

Applicability: Electron-deficient anilines, sulfonamides. Rationale: These require stronger forcing conditions or stronger bases to deprotonate the nitrogen.

Procedure:

  • Solvent Switch: Use DMF or DMSO (anhydrous).

  • Base: Use

    
     (Cesium effect enhances solubility/reactivity) or NaH (for amides).
    
  • Temperature: Heat to 90–100°C.

  • Workup: Dilute with EtOAc, wash extensively with water (5x) to remove DMF.

Optimization Decision Tree

Use the following logic flow to select the correct conditions for your specific amine partner.

OptimizationTree Start Select Amine Type SecAmine Secondary Amine (e.g., Morpholine) Start->SecAmine PriAmine Primary Amine (e.g., Benzylamine) Start->PriAmine WeakNuc Weak Nucleophile (e.g., Aniline) Start->WeakNuc CondA Protocol A: MeCN, K2CO3, KI, 60°C SecAmine->CondA CondB Protocol B: Excess Amine (5-10eq) or Protective Group PriAmine->CondB CondC Protocol C: DMF, Cs2CO3, 90°C WeakNuc->CondC Check Check LCMS: >5% Elimination? CondA->Check CondC->Check Adjust Lower Temp Change Base to NaHCO3 Check->Adjust Yes Success Proceed to Workup Check->Success No

Figure 2: Decision matrix for selecting reaction conditions based on amine nucleophilicity.

Data Summary & Validation

Expected Analytical Data

Upon successful amination, the diagnostic NMR signals will shift significantly.

SignalSubstrate (

ppm)
Product (

ppm)
Multiplicity
-CH₂-Br 3.45 – 3.55N/ATriplet (approx)
-CH₂-N N/A2.40 – 2.70Multiplet/Triplet
H-2 (Ring) 3.80 – 4.003.60 – 3.80Multiplet
Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Poor nucleophilicity or "Finkelstein lag".Add 0.5 eq NaI or KI. Switch solvent to DMF.
Vinyl Ether Byproduct Base is too strong or Temp too high.Switch from

to

. Lower Temp.
Dialkylation (Primary Amines) Amine concentration too low relative to bromide.Increase amine equivalents to 10x. Add bromide slowly.
Precipitate in Reaction Formation of ammonium salt.[4]This is normal (HBr salt). Ensure efficient stirring.

References

  • General

    
     Mechanism & Kinetics: 
    
    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text for nucleophilic substitution principles).
    • Master Organic Chemistry. "The SN2 Reaction Mechanism."

  • Finkelstein Reaction & Iodide Catalysis: Bordwell, F. G., & Brannen, W. T. "The Effect of Iodide Ion on the Rates of Reaction of Alkyl Chlorides with Thiosulfate." Journal of the American Chemical Society, 86(21), 4645–4650.
  • Tetrahydrofuran Functionalization

    • BenchChem Technical Guides. "Synthesis of 7-(2-Bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine." (Analogous bromoethyl-ether reactivity).[5][2]

  • Solvent Effects in Amination

    • Trowse, B. R., et al. "2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations."[6] White Rose Research Online. (Discusses oxolane stability and solvent properties).

  • Reactivity of Amines with Haloalkanes

    • Chemistry LibreTexts. "Nucleophilic Substitution of Amines."

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Preventing Elimination Side Reactions in Bromoethyl Oxolanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: the suppression of elimination side reactions when working with bromoethyl oxolane substrates. This guide is structured for researchers, medicinal chemists, and process development scientists who require high-yield substitution reactions and need to minimize the formation of unwanted alkene byproducts. Here, we move beyond simple procedural lists to explain the mechanistic rationale behind our recommendations, empowering you to troubleshoot effectively and optimize your reaction conditions.

Section 1: The Core Challenge: Substitution (Sₙ2) vs. Elimination (E2)

Before troubleshooting, it's crucial to understand the competing reaction pathways. When a nucleophile/base is introduced to a bromoethyl oxolane, it can either attack the electrophilic carbon to displace the bromide (Sₙ2) or abstract a proton from the adjacent carbon, leading to the formation of a double bond (E2).

FAQ: Why is this competition a frequent issue with bromoethyl oxolanes?

Bromoethyl oxolanes are primary alkyl halides. While primary substrates strongly favor the Sₙ2 pathway due to minimal steric hindrance at the reaction center, the E2 reaction remains a viable and competitive pathway, particularly under suboptimal conditions.[1][2] The outcome of this competition is not arbitrary; it is dictated by a predictable set of reaction parameters. Understanding how to manipulate these parameters is the key to controlling your reaction's outcome.

Diagram 1: Competing Sₙ2 and E2 Pathways

G Su20992 vs. E2 Competition on a Bromoethyl Oxolane Substrate sub 2-(2-Bromoethyl)tetrahydrofuran + Nu:/B: ts_sn2 Su20992 Transition State (Backside Attack) sub->ts_sn2  Nucleophilic Attack  (Favored by weak, non-bulky bases) ts_e2 E2 Transition State (Proton Abstraction) sub->ts_e2  Proton Abstraction  (Favored by strong, bulky bases) prod_sn2 Substitution Product (Desired) ts_sn2->prod_sn2  Displacement of Bru207B prod_e2 Elimination Product (Side Reaction) ts_e2->prod_e2  Formation of C=C bond,  Loss of H-Bu207A and Bru207B

Caption: Sₙ2 and E2 pathways compete from the same starting materials.

Section 2: Troubleshooting Guide & FAQs

This section is formatted as a series of common problems encountered in the lab. Each answer provides a diagnosis and a set of actionable solutions grounded in mechanistic principles.

Q1: My reaction yield is low, and NMR/GC-MS analysis shows a significant amount of an alkene byproduct. What is the most likely cause?

A1: The formation of an alkene byproduct is the classic signature of an E2 elimination reaction competing with your desired Sₙ2 substitution. This outcome is most often governed by four critical factors: the nature of your nucleophile/base, the reaction temperature, the solvent, and the concentration of your base.

Troubleshooting Steps:

  • Evaluate Your Nucleophile/Base: The single most important factor is the strength and steric bulk of your base.

    • Problem: You are using a strong, sterically hindered base (e.g., potassium tert-butoxide, LDA). These bases are poor nucleophiles due to their size, making it difficult to attack the electrophilic carbon. However, they are excellent at abstracting the less-hindered β-hydrogen, strongly favoring the E2 pathway.[3][4][5]

    • Solution: Switch to a reagent that is a good nucleophile but a weak base .[6] Excellent candidates include halides (NaI, KBr), sodium azide (NaN₃), sodium cyanide (NaCN), or thiolates (RSNa).[7] These species preferentially attack the carbon, driving the reaction toward the Sₙ2 product.

  • Check the Reaction Temperature:

    • Problem: The reaction is being run at an elevated temperature. Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS).[8][9] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the entropy term more significant, favoring the elimination pathway.[8][10] Elimination reactions also generally have a higher activation energy than substitution reactions, and increasing the temperature provides more molecules with the energy to overcome this barrier.[9][11]

    • Solution: Lower the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate for substitution. Often, starting at room temperature or even 0 °C is sufficient. Substitution reactions are less sensitive to temperature changes than elimination reactions.[6][12]

  • Assess Your Solvent Choice:

    • Problem: You are using a polar protic solvent (e.g., water, methanol, ethanol). These solvents have acidic protons that can form a hydrogen-bond "cage" around the nucleophile.[13][14] This solvation shell stabilizes the nucleophile, reducing its reactivity and making it effectively bulkier, which can hinder the Sₙ2 pathway more than the E2 pathway.[15][16][17]

    • Solution: Use a polar aprotic solvent. Solvents like DMSO, DMF, acetone, or acetonitrile are ideal for Sₙ2 reactions.[18][19][20] They are polar enough to dissolve the reactants but lack the acidic protons to cage the nucleophile, leaving it "naked" and highly reactive for substitution.[14][17]

Q2: I've switched to a good nucleophile (like NaN₃) and a polar aprotic solvent (DMSO), but I'm still seeing 10-15% elimination. How can I optimize further?

A2: This is a common scenario where fine-tuning is required. Even with ideal reagents, residual elimination can occur. Here are the next steps for optimization.

Optimization Strategies:

  • Concentration of the Nucleophile:

    • Insight: The E2 reaction is bimolecular, meaning its rate depends on the concentration of both the substrate and the base.[21] While Sₙ2 is also bimolecular, very high concentrations of the nucleophile/base can disproportionately favor the E2 pathway.

    • Action: Try running the reaction with a more dilute solution of the nucleophile. Instead of adding the nucleophile all at once, consider slow, controlled addition using a syringe pump to maintain a low, steady concentration.

  • Substrate Structure:

    • Insight: While 2-(bromoethyl)tetrahydrofuran is a primary halide, substitution on the oxolane ring itself or on the ethyl bridge can introduce steric hindrance that slightly disfavors the Sₙ2 transition state.

    • Action: If your synthesis allows, re-evaluate the substrate. Is there a less-hindered analogue you could use? While often not possible, it's a critical consideration in synthetic design.[22]

Diagram 2: Troubleshooting Decision Workflow

G start High Elimination Observed? check_base Check Reagent: Is it a strong, bulky base? (e.g., KOtBu, LDA) start->check_base Yes end Elimination Minimized start->end No sol_base SOLUTION: Switch to a good nucleophile that is a weak base. (e.g., NaN3, NaCN, NaI) check_base->sol_base Yes check_temp Check Temperature: Is it elevated? check_base->check_temp No sol_base->check_temp sol_temp SOLUTION: Lower the temperature. (e.g., RT or 0 °C) check_temp->sol_temp Yes check_solvent Check Solvent: Is it polar protic? (e.g., EtOH, MeOH) check_temp->check_solvent No sol_temp->check_solvent sol_solvent SOLUTION: Switch to a polar aprotic solvent. (e.g., DMSO, DMF, Acetone) check_solvent->sol_solvent Yes fine_tune Still >5% Elimination? Consider fine-tuning. check_solvent->fine_tune No sol_solvent->fine_tune sol_conc SOLUTION: Use a more dilute solution of the nucleophile. fine_tune->sol_conc Yes fine_tune->end No sol_conc->end

Sources

Stability of 2-(2-bromoethyl)-3-methyloxolane under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-(2-bromoethyl)-3-methyloxolane

Part 1: Executive Stability Summary

This compound (also known as 2-(2-bromoethyl)-3-methyltetrahydrofuran) is a valuable C5-building block, often employed in the synthesis of non-isoprenoid polyether antibiotics (e.g., Teurilene) and complex natural products [1].[1]

While the tetrahydrofuran (oxolane) ring is chemically robust against basic hydrolysis, the primary alkyl bromide side chain introduces a critical instability point. Under basic conditions, this molecule sits on a "reactivity knife-edge" between productive substitution (


) and destructive elimination (

).[1]
Condition TypeStability RatingPrimary OutcomeRisk Factor
Weak Bases (

,

)
High Stable / Slow

Low.[1] Requires heat to react.[1]
Nucleophilic Bases (

,

)
Moderate

Substitution
Competition with hydrolysis/elimination.[1]
Bulky/Strong Bases (

-BuOK, DBU)
Low

Elimination
Formation of 2-vinyl-3-methyloxolane.[1]
Organolithiums (

-BuLi)
Critical

-Deprotonation
Ring fragmentation (Reverse [3+2]).[1]

Part 2: Critical Reactivity Pathways

To troubleshoot low yields or impurities, you must understand the competition occurring in your flask.[1] The primary bromide is the electrophile. The base determines the pathway.

The Productive Pathway ( )

With soft nucleophiles or unhindered primary alkoxides, the bromide is displaced to form the desired alkylated product. The 3-methyl group on the ring is in the


-position relative to the reaction center, offering minimal steric hindrance to the incoming nucleophile.
The Destructive Pathway ( Elimination)

This is the most common failure mode. Strong, hard, or bulky bases abstract a proton from the


-carbon of the ethyl side chain (the position adjacent to the ring).
  • Mechanism: Concerted removal of H and Br.[1]

  • Product: 2-vinyl-3-methyloxolane .[1]

  • Thermodynamics: Entropy favors this pathway at high temperatures.[1]

Ring Integrity

Unlike lactones or epoxides, the oxolane ether linkage is inert to hydroxide-mediated hydrolysis.[1] You will not see ring-opening under standard basic conditions (NaOH/KOH) unless extreme forcing conditions (superbases) are used [2].[1]

Part 3: Troubleshooting Guide (Q&A)

Q1: I observe a new spot on TLC that is less polar (higher


) than my starting material. What is it? 
Diagnosis:  You have likely triggered 

elimination
, forming 2-vinyl-3-methyloxolane .[1] Cause:
  • Base was too strong (e.g.,

    
    -BuOK) or too bulky.[1]
    
  • Reaction temperature was too high (Heat favors elimination).[1] Solution: Switch to a weaker base (e.g.,

    
     in Acetone/DMF) or a "softer" nucleophile.[1] If using a strong base is mandatory, conduct the reaction at -78°C to 0°C to kinetically favor substitution.[1]
    

Q2: I am trying to alkylate an amine using this bromide, but the reaction is stalled. Should I add a stronger base? Diagnosis: Do NOT add a stronger base immediately. Reason: The primary bromide is moderately reactive.[1] Adding a strong base (like NaH) may simply consume your starting material via elimination before the amine reacts.[1] Solution:

  • Use a catalytic amount of iodide (NaI or TBAI) to form the more reactive alkyl iodide in situ (Finkelstein condition).

  • Use a non-nucleophilic base like DIPEA (Hünig's base) to scavenge the acid without promoting elimination.[1]

Q3: Can I use aqueous NaOH for my reaction? Diagnosis: Yes, but with caveats. Risk: Hydroxide (


) is a competent nucleophile and will convert your bromide to the alcohol (2-(2-hydroxyethyl)-3-methyloxolane) over time.[1]
Solution:  Use Phase Transfer Catalysis (PTC) .[1] Dissolve the bromide in an organic solvent (DCM or Toluene) and use 50% NaOH with a catalyst like TBAB.[1] This keeps the bulk hydroxide in the aqueous phase, minimizing side reactions while allowing the specific alkylation to proceed at the interface.

Part 4: Validated Protocols

Protocol A: Storage & Handling
  • Stabilizer: Ensure the material is stored with a trace of base (e.g., solid

    
     pellet) if acid traces are suspected, as acid can promote ring-opening polymerization over months.[1]
    
  • Temp: Store at 2–8°C.

  • Inert: Argon atmosphere is recommended to prevent autoxidation of the ether

    
    -position (peroxide formation) [3].
    
Protocol B: Minimizing Elimination during Alkylation
  • Solvent: Acetonitrile (MeCN) or DMF.[1] Avoid ethanol (promotes solvolysis).[1]

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).[1]
  • Temperature: Start at 0°C, warm to Room Temperature. Do not reflux unless necessary.[1]

Part 5: Reaction Pathway Visualization

The following diagram maps the decision tree for the reactivity of this compound under basic conditions.

ReactivityPathways cluster_0 Mechanism Start This compound (Starting Material) Base Reaction Conditions (Base + Solvent) Start->Base Subst_Prod Target Substitution Product (Alkyl Derivative) Base->Subst_Prod Soft Nucleophile Weak Base (K2CO3) Low Temp Elim_Prod 2-vinyl-3-methyloxolane (Elimination Impurity) Base->Elim_Prod Strong/Bulky Base (t-BuOK, DBU) High Temp (>60°C) Alc_Prod Hydrolysis Product (Alcohol) Base->Alc_Prod Aqueous NaOH (No Phase Transfer)

Caption: Competitive pathways for this compound. Green path indicates desired substitution; Red paths indicate degradation.[1]

References

  • Morimoto, Y., et al. (1996).[1] "Stereocontrolled Total Synthesis of Teurilene." Journal of the American Chemical Society, 118(25), 6037–6038.[1] Link[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 17: Elimination Reactions). Link

  • Sigma-Aldrich. (2024).[1] "Tetrahydrofuran: Peroxide Formation and Safety."[1][2] Technical Bulletins. Link

Sources

Technical Support Center: Oxolane (THF) Synthesis & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Polymerization During Oxolane Ring Formation Ticket ID: #THF-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Symptom Checker

Start here. Match your observation to the likely root cause.

ObservationProbable CauseImmediate Action
Rapid Viscosity Increase Cationic Ring-Opening Polymerization (CROP)Stop. Quench acid immediately. Check if Temperature ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

C.
Cloudiness / Gelation Oligomer formation (Low MW PTHF)Filter hot. Switch to solid acid catalyst.[1]
Low Distillate Rate Equilibrium limitation (Water accumulation)Increase reactor temp

C; improve water removal (Dean-Stark).
Yellow/Brown Distillate Oxidation or Acid-catalyzed charringPurge with

. Reduce acid concentration or residence time.

The Science of Control: Thermodynamics vs. Kinetics

To prevent polymerization, you must exploit the Ceiling Temperature (


)  of Polytetrahydrofuran (PTHF).
The "Silver Bullet": Temperature Control

Unlike many side reactions that accelerate with heat, PTHF formation is thermodynamically impossible above its ceiling temperature.

  • 
     of PTHF: 
    
    
    
    (Bulk).
  • Implication: If you maintain your reaction temperature above 85°C , the equilibrium shifts entirely toward the monomer (THF). Polymerization is thermodynamically forbidden.

The Danger Zone

Polymerization typically occurs during workup or cooling , not during the high-heat reaction phase.

  • Scenario: You finish the reaction at 160°C and turn off the heater. The mixture cools to 60°C. If the acid catalyst is still present, the equilibrium flips, and the THF remaining in the pot begins to polymerize into a viscous gel.

Mechanistic Pathway

The following diagram illustrates the bifurcation between successful cyclization and unwanted polymerization.

THF_Mechanism cluster_thermo Thermodynamic Control Zone Reactant 1,4-Butanediol (BDO) Intermed Protonated Intermediate (Oxonium Ion) Reactant->Intermed + H+ (Acid Cat.) Product Oxolane (THF) + Water Intermed->Product Intramolecular Attack (Cyclization) Temp > 85°C SideProd Poly-THF (PTHF) Intermed->SideProd Intermolecular Attack (Propagation) Temp < 83°C SideProd->Product Depolymerization (Heat > Tc)

Figure 1: Reaction pathway bifurcation. High temperature (>85°C) favors the intramolecular cyclization (green path), while low temperature with acid permits intermolecular propagation (red path).

Catalyst Strategy: Solid vs. Liquid

The choice of catalyst dictates your workup procedure and polymerization risk.

Option A: Homogeneous Catalysts (e.g., Sulfuric Acid)
  • Risk Level: High.

  • Mechanism:

    
     acts as both catalyst and dehydrating agent.
    
  • The Trap: It is difficult to separate the acid from the product before cooling.

  • Protocol Adjustment: You must distill the THF out of the reactor as it forms (Reactive Distillation). Never let THF sit in a pot with

    
     at room temperature.
    
Option B: Heterogeneous Catalysts (Recommended)
  • Examples: Zeolites (H-ZSM-5), Acidic Resins (Amberlyst-15), Heteropoly acids (HPAs like

    
    ).
    
  • Benefit: "Hot Filtration." You can physically remove the catalyst while the mixture is still hot (

    
    C), instantly removing the polymerization trigger before the mixture enters the "Danger Zone" (cooling).
    
  • Selectivity: Solid acids often have pore constraints that physically prevent the formation of long polymer chains (Shape Selectivity).

Optimized Protocol: Cyclodehydration of 1,4-Butanediol

Objective: Synthesis of THF with <0.1% Polymer content. Reagents: 1,4-Butanediol (Technical grade), Amberlyst-15 (Dry) or Sulfuric Acid (98%).

Method 1: Continuous Reactive Distillation (Best for Purity)
  • Setup:

    • 3-neck round bottom flask.

    • Short-path distillation head with thermometer.

    • Addition funnel (pressure-equalizing).

    • Heating mantle with magnetic stirring.

  • The Charge:

    • Add acid catalyst (e.g., 5 wt%

      
       or 10 wt% Amberlyst) to a "heel" of 1,4-BDO.
      
  • Reaction Phase (The "Hot" Zone):

    • Heat the mixture to 130°C - 160°C .

    • Note: THF boils at 66°C. It will flash off immediately upon formation.

    • Crucial Step: Continuously add fresh 1,4-BDO via the addition funnel at a rate matching the distillation rate.

  • Separation:

    • The distillate is an azeotrope of THF and Water.

    • Because the THF leaves the acid immediately and condenses in a receiver (which contains no acid), polymerization is impossible in the receiver flask.

  • Workup:

    • The distillate will separate into two phases (if water content is high) or require drying.

    • Dry organic phase with

      
       or molecular sieves.
      
Method 2: Batch Synthesis (Solid Acid Only)
  • Mix 1,4-BDO and Solid Acid Catalyst (e.g., Zeolite).

  • Heat to reflux (

    
    C) with a Dean-Stark trap to remove water (driving equilibrium).
    
  • Critical Termination: Filter the catalyst while the solution is hot (>90°C) .

  • Cool the filtrate only after the catalyst is removed.

Frequently Asked Questions (FAQs)

Q: My THF turned into a viscous sludge overnight. Can I save it? A: Yes. Because PTHF formation is reversible, you can depolymerize it. Add a small amount of fresh acid catalyst, heat the sludge to


C, and distill off the monomer. The polymer will "unzip" back into THF.

Q: Does the presence of water prevent polymerization? A: Yes and No. Water acts as a chain terminator (capping the cation), which lowers the molecular weight of any polymer formed, but it doesn't strictly prevent the reaction initiation. However, water does slow down the reaction kinetics significantly.

Q: I am using a Lewis Acid (


). Why is polymerization worse? 
A:  Lewis acids, especially in the presence of promoters like epoxides, lower the activation energy for Ring-Opening Polymerization (ROP). If you are synthesizing THF, avoid strong Lewis acids; Brønsted acids (protons) are generally preferred for simple cyclodehydration.

Q: How do I store the THF to prevent peroxide/polymer formation later? A:

  • Polymerization: Requires an initiator (acid).[2] If distilled clean, it won't polymerize.

  • Peroxides: THF forms explosive peroxides with air. Store with an inhibitor like BHT (Butylated hydroxytoluene, 250 ppm) and store under nitrogen in the dark.

References

  • Industrial Process & Chemistry

    • Weissermel, K., & Arpe, H.-J. (2003). Industrial Organic Chemistry (4th ed.). Wiley-VCH. (Chapter 5: Diols and Polyols).
    • Source:

  • Thermodynamics of Polymerization

    • Dainton, F. S., & Ivin, K. J. (1948). "The Reversibility of the Propagation Reaction in Polymerization Processes and its Manifestation in the Phenomenon of a 'Ceiling Temperature'.
    • Source:

  • Solid Acid Catalysis

    • Tanabe, K., & Hölderich, W. F. (1999). "Industrial application of solid acid–base catalysts.
    • Source:

  • PTHF Ceiling Temperature Verification

    • Dreyfuss, P., & Dreyfuss, M. P. (1967). "Polytetrahydrofuran."[1][3] Advances in Polymer Science, 4, 528-590. (Confirming

      
      C).
      
    • Source:

Sources

Troubleshooting low yields in nucleophilic displacement of bromide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NUC-BR-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Naked" Truth About Yields

Welcome to the Process Chemistry Technical Support Center. If you are reading this, your nucleophilic substitution (


) on an alkyl bromide has likely stalled, failed, or turned into a mess of elimination byproducts.

Bromide is a "Goldilocks" leaving group—better than chloride, but not as reactive as iodide or triflate. Low yields usually stem from one of three failures: Solvation Caging (the nucleophile can't reach the electrophile), Basicity Mismatch (you are eliminating, not substituting), or Phase Separation (your reagents aren't touching).

This guide abandons generic textbook advice in favor of field-tested troubleshooting protocols.

Module 1: Diagnostic Triage (The "Is it Plugged In?" Phase)

Before adjusting complex parameters, verify the fundamental reaction environment.[1]

Q: My reaction is stuck at ~50% conversion and won't push to completion. Adding more nucleophile doesn't help.

A: You are likely fighting a solubility equilibrium or product inhibition.

The Fix:

  • Check the Precipitate: In many

    
     reactions (e.g., Finkelstein), the driving force is the precipitation of the leaving group salt (NaBr).[2] If your solvent solubilizes NaBr even slightly, the reaction reaches equilibrium rather than completion.
    
  • Switch Solvent Class: Move from "Polar Protic" to "Polar Aprotic."

    • Why? Protic solvents (MeOH, EtOH, Water) form hydrogen-bond "cages" around anionic nucleophiles, reducing their kinetic energy by orders of magnitude. Aprotic solvents (DMF, DMSO, MeCN) solvate the cation (Na+/K+) but leave the anion "naked" and highly reactive.

Solvent Selection Matrix

Solvent ClassExamplesEffect on NucleophileEffect on Rate (

)
Recommended For
Polar Protic Methanol, Ethanol, WaterSuppressed (H-bonding cage)1 (Reference)Solvolysis (

), Hydrogen bonding substrates
Polar Aprotic DMF, DMSO, NMP, DMAcActivated ("Naked" anion)~10

- 10

Standard

displacement
Non-Polar Toluene, DCM, HexaneInsoluble (Ion pairing)~0 (No reaction)Phase Transfer Catalysis (PTC) only

Module 2: Kinetics & The Finkelstein Advantage

Q: My alkyl bromide is secondary (2°) or sterically hindered. The reaction is too slow.

A: The C-Br bond is too strong for a direct attack on a hindered center. You need to upgrade the leaving group in situ.

The Fix: The Finkelstein Protocol Convert the Alkyl-Bromide to an Alkyl-Iodide in situ. Iodide is a better nucleophile (attacks faster) AND a better leaving group (leaves faster).

Protocol: Catalytic Finkelstein

  • Add NaI (0.1 - 0.5 eq): Add catalytic Sodium Iodide to your reaction mixture.

  • Solvent: Must be Acetone or MEK (Methyl Ethyl Ketone).

  • Mechanism:

    • 
       (Precipitates)[2]
      
    • 
       (Regenerates Catalyst)
      
  • Why it works: The C-I bond is weaker and longer, lowering the activation energy for your actual nucleophile to attack.

Visualization: The Finkelstein Logic

FinkelsteinLogic Start Substrate: Alkyl Bromide Check Is Reaction Slow? Start->Check Direct Direct Attack (Slow) Check->Direct No Fink Add NaI (Catalyst) Check->Fink Yes Prod Product: Alkyl Nucleophile Direct->Prod Inter Intermediate: Alkyl Iodide (Better Leaving Group) Fink->Inter Fast Exchange Inter->Prod Nu- Attack (Fast) Precip Byproduct: NaBr (Precipitates/Irreversible) Inter->Precip Le Chatelier Drive

Figure 1: The catalytic cycle of the Finkelstein reaction showing how the intermediate iodide accelerates the overall rate.

Module 3: Suppressing Elimination ( ) Side Reactions

Q: I am seeing large amounts of alkene byproducts. My yield is low because of elimination.

A: You have a "Hard/Soft" mismatch. Your nucleophile is acting as a Base.

This is the most common failure mode with secondary bromides. If the nucleophile attacks the proton (


-hydrogen) instead of the carbon, you get elimination (

).[1]

The Fix:

  • Lower the Temperature: Elimination has a higher activation energy than substitution. Running at 0°C or room temperature favors

    
    . Heating favors 
    
    
    
    .
  • Change the Nucleophile (Hard vs. Soft):

    • Hard Bases (Promote E2): Alkoxides (

      
      ), Hydroxide (
      
      
      
      ), Amides (
      
      
      ).
    • Soft Nucleophiles (Promote

      
      ): Thiolates (
      
      
      
      ), Azide (
      
      
      ), Cyanide (
      
      
      ), Iodide (
      
      
      ).
  • Use Non-Basic Counterions: If you must use an amine, use a non-nucleophilic base (like Hunig's base) to sponge up acid, but keep the nucleophile "soft."

Decision Logic for


 vs 

E2vsSN2 Substrate Substrate Structure Primary Primary (1°) Br Substrate->Primary Secondary Secondary (2°) Br Substrate->Secondary Tertiary Tertiary (3°) Br Substrate->Tertiary SN2_Major Major: SN2 Primary->SN2_Major Most Conditions E2_Major Major: E2 Primary->E2_Major Bulky Base (tBuOK) NuType Reagent Type Secondary->NuType Tertiary->E2_Major Always (if basic) NuType->SN2_Major Weak Base/Soft Nu (I-, RS-, N3-, CN-) NuType->E2_Major Strong Base/Hard Nu (RO-, OH-)

Figure 2: Predictive logic for determining whether Substitution (


) or Elimination (

) will predominate based on substrate and reagent.

Module 4: Phase Transfer Catalysis (The "Solubility" Fix)

Q: My nucleophile is an inorganic salt (e.g., NaCN, NaN3) and my bromide is organic. They don't dissolve in the same solvents.

A: You have a phase transport issue. The reagents are physically separated.

The Fix: Phase Transfer Catalysis (PTC) Do not try to force them into a high-boiling solvent like DMSO if you can avoid it. Use a biphasic system (Water/DCM or Solid/Toluene) with a catalyst.

Protocol: Solid-Liquid PTC

  • Solvent: Toluene or Dichloromethane (DCM).

  • Reagents: Solid inorganic salt (e.g., KCN) suspended in the solvent.

  • Catalyst: Add 5-10 mol% 18-Crown-6 (for Potassium salts) or Tetrabutylammonium Bromide (TBAB) .

  • Mechanism: The catalyst wraps the cation (K+) in a lipophilic skin, dragging the ion pair into the organic layer where the "naked" anion attacks the bromide.

PTC Mechanism Visualization

PTC cluster_aqueous Aqueous / Solid Phase cluster_organic Organic Phase Salt Q+ X- (Ion Pair) CatActive Q+ X- (Active Cat) Salt->CatActive Phase Transfer FreeSalt M+ X- (Inorganic Salt) FreeSalt->Salt Ion Exchange Substrate R-Br (Substrate) Product R-X (Product) Substrate->Product Nucleophilic Attack CatSpent Q+ Br- (Spent Cat) CatActive->CatSpent Reaction with R-Br CatSpent->Salt Return to Aq

Figure 3: The Phase Transfer Catalysis cycle.[3] Q+ represents the Quaternary Ammonium or Crown Ether catalyst shuttling the anion (X-) into the organic phase.

References

  • Solvent Effects in

    
     Reactions: 
    
    • Title: Characteristics of the

      
       Reaction - Influence of the Solvent.[3][4][5][6][7]
      
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • The Finkelstein Reaction

    • Title: Finkelstein Reaction: Mechanism and Conditions.[6][8]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Phase Transfer Catalysis: Title: Phase-Transfer Catalysis: Mechanisms and Synthesis. Source: Sigma-Aldrich (Merck) Technical Library.
  • Elimin

    
     vs 
    
    
    
    ):
    • Title: Nucleophilic Substitution vs. Elimination.[9][10]

    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Validation & Comparative

Comparative Reactivity Profile: 2-(2-Bromoethyl)oxolane vs. 1,3-Dioxolane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the reactivity, stability, and application profiles of 2-(2-bromoethyl)oxolane (tetrahydrofuran derivative) and its 1,3-dioxolane analog (acetal derivative).

Executive Summary

In medicinal chemistry and organic synthesis, the choice between 2-(2-bromoethyl)oxolane (1) and 2-(2-bromoethyl)-1,3-dioxolane (2) is rarely arbitrary; it is dictated by the desired stability of the oxygenated ring in the final pharmacophore.

  • The Dioxolane (2) is a masked aldehyde . It functions as a

    
    -synthon, allowing the introduction of a 3-carbon chain that can be deprotected to 3-bromopropanal (or its derivatives) under acidic conditions. Its Grignard reagent exhibits unusual stability for an acetal.
    
  • The Oxolane (1) is a stable cyclic ether . It is resistant to acid hydrolysis and is used when the tetrahydrofuran (THF) ring is a permanent structural motif in the target molecule.

This guide analyzes their divergent reactivity profiles, focusing on metallation stability, nucleophilic substitution kinetics, and neighboring group participation (NGP).

Structural & Physicochemical Analysis[1][2]

Feature2-(2-Bromoethyl)oxolane (Compound 1)2-(2-Bromoethyl)-1,3-dioxolane (Compound 2)
Structure Cyclic Ether (Tetrahydrofuran)Cyclic Acetal (1,3-Dioxolane)
Electronic Character Ether oxygen is a strong Lewis base.Acetal oxygens are less basic due to the anomeric effect (

).
Acid Stability High. Stable to aqueous acids (HCl, H₂SO₄).Low. Hydrolyzes to 3-bromopropanal and ethylene glycol.
Base/Nucleophile Stability High.High.
Primary Utility Permanent THF scaffold introduction.Masked aldehyde (

-synthon) introduction.
Structural Visualization

The following diagram illustrates the divergent pathways for these two analogs upon treatment with acid versus magnesium.

ReactivityPathways Oxolane 2-(2-Bromoethyl)oxolane (Ether) StableEther Stable Ether (No Reaction) Oxolane->StableEther Aq. Acid (H+) Grignard_Ox Oxolane Grignard (Stable) Oxolane->Grignard_Ox Mg, THF (Metallation) Dioxolane 2-(2-Bromoethyl)-1,3-dioxolane (Acetal) Aldehyde 3-Bromopropanal (Hydrolysis Product) Dioxolane->Aldehyde Aq. Acid (H+) Grignard_Di Dioxolane Grignard (Unusually Stable) Dioxolane->Grignard_Di Mg, THF (Metallation)

Figure 1: Divergent reactivity under acidic conditions vs. convergent stability in Grignard formation.

Reactivity Profile: Metallation (Grignard Formation)

One of the most critical applications for both molecules is the formation of Grignard reagents to attach the oxygenated ring to a core scaffold.

2-(2-Bromoethyl)-1,3-dioxolane (Dioxolane)

Contrary to the general instability of


-halo ethers (which undergo 

-elimination), this

-halo acetal forms a remarkably stable Grignard reagent.
  • Mechanism: The bromine is on the

    
    -carbon relative to the ring oxygens (
    
    
    
    ). This distance precludes the facile
    
    
    -elimination observed in 2-bromoethyl ethers.
  • Stability: The Grignard reagent is stable in THF at reflux, allowing it to be used for additions to sterically hindered ketones or in copper-catalyzed borylations.

  • Caveat: Strict anhydrous conditions are required.[1] Post-reaction workup must be neutral or basic if the acetal needs to be preserved.

2-(2-Bromoethyl)oxolane (Oxolane)
  • Mechanism: Similarly, this is a

    
    -halo ether. It undergoes magnesium insertion without elimination.
    
  • Nuance: The ether oxygen in the THF ring is a better Lewis base than the acetal oxygens. It can coordinate intramolecularly to the magnesium center (

    
    ), potentially stabilizing the Grignard species through a 5-membered chelate effect.
    
  • Outcome: Forms a stable Grignard reagent suitable for C-C bond formation.[1]

Experimental Protocol: Grignard Formation (Dioxolane Analog)

This protocol is optimized for the dioxolane but is adaptable to the oxolane.

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel under Argon.

  • Activation: Add Magnesium turnings (1.2 equiv) and a crystal of Iodine. Dry stir for 5 mins.

  • Initiation: Add 10% of the bromide solution (1.0 equiv total) in anhydrous THF (0.5 M concentration). Heat locally with a heat gun until the iodine color fades and turbidity appears.

  • Addition: Dropwise add the remaining bromide solution to maintain a gentle reflux.

  • Completion: Reflux for 1 hour after addition. Titrate using salicylaldehyde phenylhydrazone to determine concentration.

Reactivity Profile: Nucleophilic Substitution ( )

When using these molecules as electrophiles (e.g., reacting with amines, azides, or thiolates), the rate and mechanism are influenced by Neighboring Group Participation (NGP) .

Anchimeric Assistance Analysis
  • Oxolane (THF): The ether oxygen is highly nucleophilic. Upon solvolysis or reaction with weak nucleophiles, the oxygen lone pair can attack the

    
    -carbon (C-Br), forming a transient bicyclic oxonium ion (5-membered ring fused to a 5-membered ring).
    
    • Effect: This can accelerate the reaction rate (anchimeric assistance) but may lead to retention of configuration if the terminal carbon were chiral (it is not in this specific molecule).

  • Dioxolane: The acetal oxygens have reduced nucleophilicity due to the electron-withdrawing effect of the second oxygen and the anomeric effect.

    • Effect: NGP is weaker compared to the THF analog. The reaction proceeds primarily through a direct intermolecular

      
       mechanism.
      
Data Summary: Substitution Kinetics
ParameterOxolane AnalogDioxolane Analog
Leaving Group Primary BromidePrimary Bromide
Inductive Effect Weak EWG (Ether oxygen

-position)
Moderate EWG (Two oxygens

-position)
Nucleophilicity of O High (Ether)Low (Acetal)
Risk of Side Reactions Low (Intramolecular cyclization is reversible)Low (Stable under basic

conditions)

Critical Stability Factors

Acid Sensitivity (The Deciding Factor)

The most distinct difference is hydrolytic stability.

  • Dioxolane: In the presence of aqueous acid (e.g., 1M HCl) and heat, the dioxolane ring opens to yield 3-bromopropanal (or the aldehyde of the coupled product). This is a feature, not a bug, when the goal is to install an aldehyde.

  • Oxolane: The THF ring is inert to these conditions. Opening a THF ring requires harsh conditions (e.g.,

    
    , strong Lewis acids) and typically cleaves the ether bond destructively.
    
Diagram: Acid Hydrolysis Mechanism (Dioxolane)

Hydrolysis Step1 Dioxolane (Protonation) Step2 Oxocarbenium Intermediate Step1->Step2 - Ring Open Step3 Hemiacetal Step2->Step3 + H2O Final Aldehyde + Diol Step3->Final - Ethylene Glycol

Figure 2: The facile hydrolysis of the dioxolane moiety under acidic conditions.

References

  • Grignard Stability of Dioxolanes: Schmeichel, M., & Redlich, H. (1996). The Grignard Reagent from 2-Bromomethyl-1,3-dioxolane, a Novel and Efficient d2-Reagent. Synthesis. Link

  • General Grignard Preparation: Grignard Reagents: Formation, Reactions, and Mechanisms. Master Organic Chemistry. Link

  • Neighboring Group Participation: Anchimeric Assistance in Nucleophilic Substitution. Dalal Institute. Link

  • Dioxolane Properties: 2-(2-Bromoethyl)-1,3-dioxolane Product Data. Sigma-Aldrich.[2] Link

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-(2-Bromoethyl)-3-methyloxolane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-(2-Bromoethyl)-3-methyloxolane, a halogenated oxolane derivative. By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to be your preferred source for ensuring both personal safety and experimental integrity.

Understanding the Hazard Profile: A Proactive Approach to Safety

Given the limited publicly available specific safety data for this compound, a conservative approach is warranted. We will extrapolate from the known hazards of similar bromoalkyl ethers and oxolane derivatives. The primary concerns with this class of compounds include:

  • Dermal and Ocular Irritation: Halogenated organic compounds can cause significant skin and eye irritation upon contact.[1][2]

  • Respiratory Irritation: Vapors may cause irritation to the respiratory tract.[3][4]

  • Toxicity upon Ingestion: Similar compounds are classified as toxic if swallowed.[3][4]

  • Flammability: While data for this specific compound is unavailable, related ethers can be flammable.[3]

Therefore, all handling procedures must be designed to minimize direct contact and inhalation.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment (PPE) is even selected, robust engineering controls must be in place. These are designed to isolate the hazard from the operator.

  • Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a certified and properly functioning chemical fume hood.[5][6] This is critical to prevent the inhalation of potentially harmful vapors.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation, in line with ANSI/ASHRAE standards, to maintain good air quality.[7]

  • Safety Shower and Eyewash Station: An accessible and regularly tested emergency shower and eyewash station are non-negotiable.[8][9] In the event of accidental exposure, immediate flushing is crucial.[8]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is a critical last line of defense. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities.[8][10] Standard safety glasses are insufficient.[10]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Disposable nitrile gloves provide good splash protection for incidental contact.[10] For prolonged handling or immersion, heavier neoprene gloves are recommended.[11] Always inspect gloves for any signs of degradation or puncture before use.[12]
Body Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing from splashes.
Respiratory Not typically required with proper fume hood useIf there is a potential for exposure outside of a fume hood, a risk assessment must be conducted to determine the appropriate respiratory protection.[8]

Step-by-Step Handling Protocol

This protocol is designed to guide you through the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspect Container: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][2][13] It should be stored in a designated cabinet for flammable or reactive chemicals.[14][15]

Aliquoting and Transfer
  • Prepare Workspace: Before starting, ensure the fume hood is clean and uncluttered. Gather all necessary equipment, including appropriate glassware, pipettes, and a designated waste container.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Grounding: To prevent static discharge, which could be an ignition source, ground and bond containers and receiving equipment when transferring the substance.[3][13]

  • Transfer: Carefully perform the transfer within the fume hood. Use non-sparking tools.[13][16][17]

  • Seal Container: Immediately after aliquoting, securely seal the primary container.

  • Clean Up: Decontaminate any surfaces that may have come into contact with the chemical.

Experimental Use
  • Maintain Containment: Keep all reactions involving this compound within the fume hood.

  • Temperature Control: Be mindful of reaction temperatures, as some related compounds are flammable.[3]

Spill and Emergency Procedures

Minor Spill (within a fume hood)
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[9][18]

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Major Spill or Exposure
  • Evacuate: Immediately evacuate the area.

  • Activate Alarm: Activate the nearest fire alarm to alert emergency responders.

  • Seek Medical Attention:

    • Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[8][19]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[8]

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Rinse mouth with water.[2]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or information on the chemical to the medical personnel.

Waste Disposal: A Critical Final Step

Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment.

  • Segregation: As a halogenated organic compound, all waste containing this substance must be collected in a designated "Halogenated Organic Waste" container.[5][18] Do not mix with non-halogenated waste.[18][20]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of its contents.[18][20]

  • Container Integrity: Use a chemically compatible and sealable container for waste collection.[18]

  • Disposal: Dispose of the waste through your institution's hazardous waste management program.[18] Do not pour down the drain.[5][20] Incineration at high temperatures is a common and safe disposal method for halogenated compounds.[21]

Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency A Review Hazards & SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Select & Inspect PPE B->C D Work in Fume Hood C->D E Ground Equipment D->E F Perform Transfer/Reaction E->F G Segregate Halogenated Waste F->G J Spill or Exposure Occurs F->J H Label Waste Container G->H I Dispose via EHS H->I K Minor Spill (Contain & Clean) J->K Minor L Major Spill/Exposure (Evacuate & Alert) J->L Major M Seek Medical Attention L->M

Caption: A workflow diagram for handling this compound.

References

  • Braun Research Group. (n.d.).
  • NIOSH. (2025, November 10).
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • University of Nevada, Reno Environmental Health & Safety. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
  • El-Naas, M. H., & Al-Zuhair, S. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum Research, 1(2), 76-78.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents.
  • Bergeson & Campbell, P.C. (2012, May 30).
  • U.S. Environmental Protection Agency. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards - Control and Prevention.
  • Merck. (n.d.).
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • National Safety Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Centers for Disease Control and Prevention. (n.d.).
  • The George Washington University Office of Research Safety. (n.d.).
  • ISHN. (2003, October 24). OSHA's strategy for reactive chemicals: No new standard.
  • Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards - Overview.
  • Echemi. (n.d.). 2-(2-BROMOETHYL)
  • Thermo Fisher Scientific. (2014, December 12).
  • Sigma-Aldrich. (2024, August 6).
  • Fisher Scientific. (2009, September 1).
  • University of Minnesota. (n.d.). PPE, Safety Equipment & Hygiene.
  • BASF. (2026, January 20).
  • PubChemLite. (2026). This compound (C7H13BrO).
  • TCI Chemicals. (2025, February 3).
  • Fisher Scientific. (2014, December 12).
  • ChemScene. (2021, March 26).
  • Fisher Scientific. (2012, March 23).
  • ChemicalBook. (2026, January 13). 2-(2-Bromoethyl)-1,3-dioxolane.
  • PubChem. (2025, September 27). 2-(2-Bromoethyl)-3-methyl-oxirane.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • University of Minnesota. (2017).
  • LookChem. (n.d.). 2-(2-Bromoethyl)-1,3-dioxolane.
  • Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (2025, September 23).
  • National Institutes of Health. (n.d.). Biosafety Levels & Lab Safety Guidelines.
  • Organic Syntheses. (2005). Working with Hazardous Chemicals.
  • Filly, A., Fabiano-Tixier, A. S., & Chemat, F. (2014). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Molecules, 19(11), 19339-19357.
  • Sigma-Aldrich. (2024, September 7).
  • University of St Andrews Health and Safety Department. (2024, July 22). Ethers.
  • University of St Andrews Health and Safety Department. (2010, July 19). Ethers - Handling and control of exposure.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.